molecular formula C19H24N2O4S B2636472 N-(4-tert-butylphenyl)-2-(3-methoxybenzenesulfonamido)acetamide CAS No. 690245-94-4

N-(4-tert-butylphenyl)-2-(3-methoxybenzenesulfonamido)acetamide

Cat. No.: B2636472
CAS No.: 690245-94-4
M. Wt: 376.47
InChI Key: ILSJKEHOESHENJ-UHFFFAOYSA-N
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Description

N-(4-tert-butylphenyl)-2-(3-methoxybenzenesulfonamido)acetamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. It features a distinct molecular structure that combines a 4-tert-butylphenyl group with a 3-methoxybenzenesulfonamide-acetamide core. This specific architecture suggests potential for diverse biological activity and makes it a valuable candidate for use in high-throughput screening and as a key intermediate in the development of novel therapeutic agents. Structurally related benzenesulfonamide-acetamide compounds have been investigated for their potent analgesic (pain-relieving) properties. A published research pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analogs has demonstrated effective analgesia while reportedly lacking the hepatotoxicity associated with common pain relievers like acetaminophen . This indicates that the benzenesulfonamide-acetamide scaffold represents a promising path for developing non-narcotic, safer analgesic drugs. In research settings, this compound's mechanism of action may involve modulation of key pain and inflammation pathways. Related research focuses on ion channels like the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, which plays an essential role in mechanical hyperalgesia and neuropathic pain . Furthermore, engineered peptide toxins are being studied as positive allosteric modulators of the TRPV1 channel, another key pain receptor, to achieve long-lasting analgesia without affecting body temperature . As a small molecule, this compound may serve as a useful pharmacological tool for probing similar mechanisms. Disclaimer: This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with appropriate safety precautions and in compliance with all applicable local, national, and international regulations.

Properties

IUPAC Name

N-(4-tert-butylphenyl)-2-[(3-methoxyphenyl)sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S/c1-19(2,3)14-8-10-15(11-9-14)21-18(22)13-20-26(23,24)17-7-5-6-16(12-17)25-4/h5-12,20H,13H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILSJKEHOESHENJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)CNS(=O)(=O)C2=CC=CC(=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-tert-butylphenyl)-2-(3-methoxybenzenesulfonamido)acetamide typically involves a multi-step process:

    Formation of the sulfonamide intermediate: This step involves the reaction of 3-methoxybenzenesulfonyl chloride with an amine, such as 4-tert-butylaniline, under basic conditions to form the sulfonamide intermediate.

    Acetylation: The sulfonamide intermediate is then reacted with acetic anhydride or acetyl chloride to introduce the acetamide group, resulting in the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-tert-butylphenyl)-2-(3-methoxybenzenesulfonamido)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-(4-tert-butylphenyl)-2-(3-methoxybenzenesulfonamido)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial properties.

    Medicine: Investigated for its potential use as a drug candidate for treating bacterial infections.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-tert-butylphenyl)-2-(3-methoxybenzenesulfonamido)acetamide involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The target compound shares its acetamide backbone with multiple analogs but differs in substituent groups (Table 1). Key comparisons include:

Table 1: Structural Comparison of Selected Acetamide Derivatives
Compound Name / ID Substituents Molecular Weight (g/mol) Key Functional Groups
Target Compound 4-tert-butylphenyl, 3-methoxybenzenesulfonamido Not Provided Sulfonamido, methoxy, tert-butyl
N-(4-(5-(4-tert-butylphenyl)-3-methoxy-1H-1,2,4-triazol-1-yl)phenyl)-2-(phenylthio)-acetamide (52) 4-tert-butylphenyl, 3-methoxy-triazole, phenylthio ~470 (estimated) Triazole, phenylthio, tert-butyl, methoxy
N-(4-amino-2-methylphenyl)-2-(4-tert-butylphenoxy)acetamide () 4-tert-butylphenoxy, 4-amino-2-methylphenyl 312.41 Phenoxy, amino, tert-butyl
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide () 4-chloro-2-nitrophenyl, methylsulfonyl ~292 (estimated) Nitro, chloro, methylsulfonyl
N-(1-(4-(tert-butyl)phenyl)-2-((N,4-dimethylphenyl)sulfonamido)ethyl)acetamide (3d) 4-tert-butylphenyl, N,4-dimethylphenylsulfonamido ~400 (estimated) Sulfonamido, tert-butyl, dimethyl

Key Observations :

  • Triazole vs.
  • Phenoxy vs.
  • Chloro-Nitro vs. Methoxy : The nitro and chloro substituents in introduce electron-withdrawing effects, contrasting with the electron-donating methoxy group in the target compound .

Key Observations :

  • Yield Impact : Bulky groups (e.g., tert-butyl) and sulfonamido linkages often reduce yields compared to simpler acetamides (e.g., 82% for compound 30 in vs. 42.3% for compound 52 in ) .
  • Reagent Compatibility : Triethylamine is commonly used to neutralize HCl byproducts in acetamide synthesis, as seen in and .

Physicochemical Properties

Melting Points and Stability:
  • Compound 52 () has a high melting point (167–169°C), likely due to its rigid triazole ring and intermolecular hydrogen bonding .
  • In contrast, N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide () exhibits weaker intermolecular interactions (C–H⋯O), resulting in lower thermal stability .
  • The target compound’s methoxy and sulfonamido groups may promote crystallinity, akin to N-[4-(4-Methoxybenzenesulfonamido)phenyl]sulfonyl]acetamide (), which forms stable crystals via N–H⋯O and C–H⋯O bonds .

Biological Activity

N-(4-tert-butylphenyl)-2-(3-methoxybenzenesulfonamido)acetamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, including its antibacterial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C16H20N2O3SC_{16}H_{20}N_{2}O_{3}S, indicating the presence of a sulfonamide group, a methoxy group, and a tert-butyl phenyl moiety. These functional groups contribute to its chemical reactivity and biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound. The compound has demonstrated significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus1.4 μM
Escherichia coli200 nM
Pseudomonas aeruginosa200 nM
Streptococcus pneumoniae1.5 μM

These findings indicate that the compound exhibits potent antibacterial activity, particularly against Staphylococcus aureus, which is known for its clinical significance due to antibiotic resistance.

The mechanism by which this compound exerts its antibacterial effects appears to involve the inhibition of bacterial cell wall synthesis and interference with essential metabolic pathways. The sulfonamide moiety is believed to mimic para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis, thus inhibiting bacterial growth.

Case Studies and Research Findings

  • In Vivo Studies : In animal models, this compound has shown efficacy in reducing bacterial load in infected tissues. For instance, a study demonstrated that administration of the compound led to a significant decrease in Staphylococcus aureus colonization in mouse models.
  • Combination Therapy : Research indicates that this compound may enhance the efficacy of existing antibiotics when used in combination therapies. A study reported that combining this compound with tetracycline resulted in synergistic effects against resistant strains of bacteria.

Potential Therapeutic Applications

Given its antibacterial properties, this compound holds promise for development as a treatment for various infections, particularly those caused by resistant bacterial strains. Additionally, its structural features suggest potential applications in other therapeutic areas, such as anti-inflammatory or anticancer treatments.

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